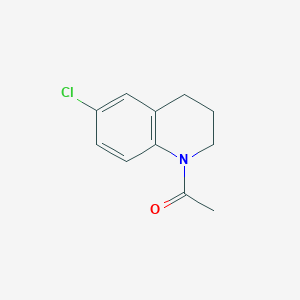

1-(6-CHloro-3,4-dihydro-2H-quinolin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8(14)13-6-2-3-9-7-10(12)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMSJANAGMPVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetyl chloride. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce 1-(6-chloro-3,4-dihydro-2H-quinolin-1-yl)ethanol .

Scientific Research Applications

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research has explored its potential as an antimicrobial and anticancer agent. Its unique structure allows it to target specific biological pathways and inhibit the growth of pathogens and cancer cells.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ethanone group play crucial roles in binding to active sites and modulating the activity of these targets. This compound can inhibit enzyme activity by forming covalent bonds with amino acid residues in the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes structural analogs and their key properties:

Key Observations:

- Halogen Substitution: Replacing Cl with Br (e.g., 1-(6-Bromo-3,4-dihydro-2H-quinolin-1-yl)ethanone) increases molecular weight and may alter binding affinity in biological systems due to halogen size and electronegativity differences .

- Functional Group Additions: Introducing a hydroxyl group (e.g., 1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone) enhances polarity but may reduce membrane permeability .

- Side Chain Modifications: Aminoethyl or thiophene-containing derivatives (e.g., compound 26 from ) show improved bioactivity, likely due to enhanced interactions with enzymatic targets .

Biological Activity

1-(6-Chloro-3,4-dihydro-2H-quinolin-1-yl)ethanone is a compound belonging to the quinoline family, characterized by its unique structure that includes a chlorine atom and an ethanone group. Its molecular formula is C11H12ClNO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-1,2,3,4-tetrahydroquinoline with acetyl chloride under anhydrous conditions. This process often utilizes solvents such as dichloromethane or chloroform and is conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains. For instance, in vitro assays have demonstrated that it possesses a minimum inhibitory concentration (MIC) ranging from 7.80 to 12.50 µg/mL against Mycobacterium tuberculosis and moderate activity against Candida albicans .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, it has shown preferential suppression of the growth of rapidly dividing cancer cells compared to non-tumor cells. The mechanism behind this activity may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. It may inhibit certain enzymes involved in metabolic pathways or interfere with DNA synthesis, which is crucial for both antimicrobial and anticancer effects. Molecular docking studies suggest that the compound can form stable complexes with target proteins, enhancing its potential as a therapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound in comparison to related compounds, a table summarizing key structural and activity differences is provided below:

| Compound Name | Structure Features | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Quinoline ring with chloro and ethanone groups | Antimicrobial, Anticancer | 7.80 - 12.50 |

| 2-Chloro-1-(6-methoxy-tetrahydroquinolin) | Methoxy substitution instead of chloro | Antimicrobial | Varies |

| 1-(6-Chloro-3,4-dihydroquinolin) | Lacks ethanone group | Limited activity reported | Not specified |

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that this compound inhibited the growth of Mycobacterium tuberculosis with an IC50 value indicating potent activity against this pathogen.

- Anticancer Research : In a controlled experiment involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.